BENGHE Foundational & Exploratory

Check Availability & Pricing

Deoxyartemisinin chemical structure and
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Deoxyartemisinin

Cat. No.: B022630

An In-depth Technical Guide to Deoxyartemisinin

Introduction

Deoxyartemisinin is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone
renowned for its potent antimalarial properties. Structurally, deoxyartemisinin is distinguished
from its parent compound by the reduction of the lactone carbonyl group, while critically lacking
the endoperoxide bridge that is essential for the antimalarial activity of artemisinins.[1][2] This
structural modification significantly alters its biological profile, rendering it largely inactive
against Plasmodium falciparum but endowing it with other notable pharmacological activities,
including anti-inflammatory and antiulcer effects.[1][3]

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and biological activities of deoxyartemisinin. It is intended for researchers,
scientists, and professionals in drug development who are interested in the structure-activity
relationships of artemisinin derivatives and the potential therapeutic applications of
deoxyartemisinin beyond malaria. The guide includes detailed experimental protocols,
tabulated quantitative data, and visualizations of chemical synthesis and relevant biological
pathways.

Chemical Structure and Properties

Deoxyartemisinin, also known as 10-deoxyartemisinin, is a tetracyclic compound featuring a
1,2,4-trioxane ring system, similar to artemisinin, but without the endoperoxide bridge. Its
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chemical identity and physical properties are summarized below.

Chemical Structure

 IUPAC Name: (1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-
trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one[4]

e Chemical Formula: C1sH2204[4]

e Structure:

Physicochemical Properties

The key physicochemical properties of deoxyartemisinin are presented in Table 1.
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Property Value Reference
Molecular Weight 266.33 g/mol [4]

CAS Number 72826-63-2 [4]
Monoisotopic Mass 266.15180918 Da [4]
Topological Polar Surface Area  44.8 A2 [4]

XLogP3 2.7 [4]
Hydrogen Bond Donor Count 0 [4]
Hydrogen Bond Acceptor

C);untg p N ]
Rotatable Bond Count 0 [4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of
deoxyartemisinin. Key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) spectroscopy are summarized below.

Table 2: Spectroscopic Data for Deoxyartemisinin
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Spectroscopy Type Data Summary Reference

o (ppm): 175.7 (C-12), 104.3
(C-5a), 91.5 (C-3), 79.9 (C-
12a), 51.9 (C-9), 44.9 (C-6),
13C NMR (150 MHz, CDCls) 37.4 (C-8a), 36.3 (C-2), 34.4 [5]
(C-8), 30.7 (C-7), 26.1 (C-11),
24.7 (C-10), 22.2 (C-4), 20.3
(C-13), 12.7 (C-14)

o (ppm): 5.37 (s, 1H, H-5),
3.23 (m, 1H, H-9), 2.38 (m, 1H,
H-6), 2.01 (m, 1H, H-2p), 1.86
(m, 1H, H-8), 1.76 (m, 1H, H-
7B), 1.69 (m, 1H, H-20a), 1.48
1H NMR (600 MHz, CDCIs) (. 1H, H-7a), 1.43 (5, 3H, H- [5]
11), 1.37 (m, 1H, H-8a), 1.22
(m, 1H, H-4p), 1.00 (d, J=7.3
Hz, 3H, H-14), 0.96 (d, J=6.1
Hz, 3H, H-13)

m/z: 267.1591 [M+H]*
HR-ESI-MS (Calculated for C1sH2304, [5]
267.1596)

Characteristic peaks
corresponding to C-O
stretching, C=0 stretching
(lactone), and C-H bending
FTIR and stretching vibrations. The [6]
spectrum is similar to
artemisinin but with alterations
in the fingerprint region due to

the modified lactone.

Synthesis and Experimental Protocols

Deoxyartemisinin is typically synthesized from artemisinin via a one-step reduction process.
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Synthesis Workflow

The synthesis involves the reductive cleavage of the lactone group in artemisinin.

Legend

GrtemisinirD [Starting MateriaD Reagents/Conditions Final Product

NaBHa4, BF3-Et20
in dry THF, 0°C to reflux

Deoxyartemisinin (Product)

Click to download full resolution via product page

Caption: Synthesis of Deoxyartemisinin from Artemisinin.

Detailed Synthesis Protocol

This protocol is adapted from published literature for the synthesis of deoxyartemisinin.[5]

e Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of
artemisinin (2 g) and boron trifluoride diethyl etherate (BFs-Et20) (26.4 mL) in dry
tetrahydrofuran (THF, 30 mL) dropwise to an ice-cooled (0 °C) solution of sodium
borohydride (NaBHa4; 0.6 g) in dry THF (30 mL).

e Reaction: Stir the reaction mixture at 0 °C for 3 hours.
o Work-up: After 3 hours, heat the reaction to reflux for 15 minutes to ensure completion.

o Extraction: Cool the mixture, and then carefully quench it with water. Extract the aqueous
mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
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 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

o Chromatography: Purify the crude product by silica gel column chromatography, eluting with
a petroleum ether-ethyl acetate gradient to yield pure deoxyartemisinin.

Mechanism of Action and Biological Activities

The absence of the endoperoxide bridge in deoxyartemisinin is the primary reason for its lack
of significant antimalarial activity.[2] The proposed mechanism for artemisinin involves iron-
mediated cleavage of this bridge, generating reactive oxygen species that damage parasite
macromolecules.[7] Deoxyartemisinin, unable to undergo this activation, serves as a crucial
negative control in studies elucidating artemisinin’'s antimalarial action.[7]

However, deoxyartemisinin is not biologically inert and exhibits other pharmacological effects.

Anti-inflammatory Activity

Deoxyartemisinin has reported anti-inflammatory properties.[3] While the precise mechanism
for deoxyartemisinin is not fully elucidated, related artemisinin derivatives are known to exert
anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for
compounds in this class involves the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-
enhancer of activated B cells) signaling pathway.[8][9] This pathway is a central regulator of
inflammation, controlling the expression of pro-inflammatory cytokines like TNF-qa, IL-6, and IL-

1.
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Caption: Potential inhibition of the NF-kB pathway by deoxyartemisinin.
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Biological Activity Data

The biological activity of deoxyartemisinin is summarized in Table 3. There is conflicting data
regarding its antimalarial potency. While most studies assert its inactivity due to the absence of
the endoperoxide bridge, at least one study has reported a specific ICso value.

Table 3: Biological Activity of Deoxyartemisinin

Activity Type Assay/Model Result Reference
] ] In vitro against P. ICs0 = 6 nM (as 10-
Antimalarial ) o [5]
falciparum 3D7 deoxyartemisinin)
) ] General, mechanism- Inactive or nearly no
Antimalarial o [2][7]
based inhibitory effect
Anti-inflammatory General report Active [1][3]
Antiulcer General report Active [11[3]
Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution,
metabolism, and excretion (ADME) profile of a drug candidate. A comparative study in rats

provided insights into the oral bioavailability of deoxyartemisinin.

Table 4: Pharmacokinetic Parameters of Deoxyartemisinin in Rats
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Parameter Value (Mean £ SD) Reference
Administration Route Oral (p.o.) [10]
Dose 25 mg/kg [10]
AUCo-t (ng/mLh) 237 +47.1 [10]
AUCo- (ng/mLh) 239 +47.1 [10]
Cmax (ng/mL) 40.5+12.0 [10]
Tmax (h) 0.500 + 0.274 [10]
t1/2 (h) 3.32+1.25 [10]
Oral Bioavailability (F%) 1.60 +0.317% [10]

AUCo-t: Area under the curve from time O to the last measurable concentration; AUCo-o0: Area

under the curve from time 0 to infinity; Cmax: Maximum plasma concentration; Tmax: Time to

reach Cmax; t1/2: Elimination half-life.

The study revealed that deoxyartemisinin has very low oral bioavailability in rats compared to

artemisinin (12.2%) and another derivative, 10-deoxoartemisinin (26.1%).[10] The loss of the

peroxide bridge might negatively impact its absorption from the gastrointestinal tract.[10]

Representative Experimental Protocol: Anti-
inflammatory Assay

To evaluate the anti-inflammatory activity of deoxyartemisinin, a standard in vitro assay

measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in

macrophages can be employed.

Inhibition of LPS-Induced TNF-a Production in RAW
264.7 Macrophages

o Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10%

Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO: incubator.
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e Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10* cells/well and allow
them to adhere overnight.

o Compound Treatment: Pre-treat the cells with various concentrations of deoxyartemisinin
(e.g., 1, 5, 10, 25, 50 uM) dissolved in a suitable vehicle (e.g., DMSO, final concentration
<0.1%) for 1 hour. Include a vehicle-only control group.

 Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1
pug/mL to all wells except for the unstimulated control group.

 Incubation: Incubate the plate for 24 hours at 37°C.

o Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell
culture supernatant.

» Cytokine Quantification: Measure the concentration of TNF-a (or other cytokines like IL-6) in
the supernatant using a commercially available ELISA kit, following the manufacturer's
instructions.

o Data Analysis: Calculate the percentage inhibition of TNF-a production for each
concentration of deoxyartemisinin compared to the LPS-stimulated vehicle control.
Determine the 1Cso value, which is the concentration of the compound that causes 50%
inhibition.

 Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the
remaining cells to ensure that the observed cytokine inhibition is not due to cytotoxicity.

Conclusion

Deoxyartemisinin represents an important chemical probe for understanding the structure-
activity relationships of the artemisinin class of molecules. Its lack of an endoperoxide bridge
abrogates the potent antimalarial activity of its parent compound but unmasks other potential
therapeutic properties, notably anti-inflammatory and antiulcer effects. While its
pharmacokinetic profile, particularly its low oral bioavailability, presents a challenge for
systemic drug development, its distinct biological activities warrant further investigation. The
synthesis and experimental protocols provided herein offer a framework for researchers to
explore the therapeutic potential of deoxyartemisinin and to design novel derivatives with
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improved pharmacological profiles. Future studies should focus on elucidating the specific
molecular targets and signaling pathways responsible for its non-malarial activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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